N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Description
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS: 203663-26-7) is a Boc-protected tetrahydropyridine derivative with a hydroxymethyl group at the 4-position. Its molecular formula is C₁₁H₁₉NO₃, and it has a molecular weight of 213.27 g/mol. The compound is typically stored under dry conditions at 2–8°C and exhibits moderate solubility in organic solvents . Safety data indicate warnings for skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) . This molecule is primarily used as a synthetic intermediate in pharmaceutical chemistry, leveraging its Boc group for amine protection and hydroxymethyl group for further functionalization.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKANSXTANTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148139 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203663-26-7 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203663-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Strategy
The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine generally starts from a suitably functionalized piperidine or tetrahydropyridine precursor, such as 1-(tert-butyl) 4-ethyl 3,6-dihydropyridine-1,4(2H)-dicarboxylate or 4-piperidone hydrochloride hydrate. The key steps involve:
- Reduction of an ester or ketone group to the corresponding hydroxymethyl group.
- Protection of the amine nitrogen with a tert-butoxycarbonyl (Boc) group to enhance stability and facilitate further synthetic transformations.
Reduction Step
One well-documented method employs diisobutylaluminium hydride (DIBAL-H) as the reducing agent to convert an ester intermediate into the hydroxymethyl derivative. The reaction is typically conducted in tetrahydrofuran (THF) under an inert argon atmosphere at low temperatures (-78°C to room temperature) to control reactivity and avoid over-reduction.
- Diisobutylaluminium hydride (3.2 equivalents) is added dropwise to a stirring solution of the ester precursor in THF at -78°C.
- The mixture is stirred at -78°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 20 minutes.
- Completion of the reduction is monitored by thin-layer chromatography (TLC), where the product shows a more polar spot (Rf ~0.22 in hexane/ethyl acetate 7:3).
- The reaction is quenched with ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the crude alcohol.
Yield: Approximately 87% yield of this compound has been reported under these conditions.
Protection Step
In cases where the starting material is a free amine or hydroxypiperidine, the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate. This reaction is typically performed in methanol under reflux conditions.
- The hydroxypiperidine intermediate is dissolved in methanol.
- Potassium carbonate is added as a base.
- Di-tert-butyl dicarbonate is added slowly, and the mixture is refluxed for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by crystallization from petroleum ether or by extraction and purification.
This step ensures the amine is protected as the Boc carbamate, which stabilizes the molecule and prevents side reactions during subsequent synthetic steps.
Purification
Purification of the final product is commonly achieved by crystallization or column chromatography. Crystallization from petroleum ether or ethyl acetate mixtures is preferred for scalability and purity. The product is characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction | Diisobutylaluminium hydride (3.2 eq.) | THF | -78°C to RT | 87 | Inert atmosphere, monitored by TLC |
| Protection | Di-tert-butyl dicarbonate, K2CO3 | Methanol | Reflux | 70-80 | Reflux, crystallization purification |
| Purification | Crystallization or column chromatography | Petroleum ether or EtOAc | Ambient | - | Ensures high purity |
- The use of DIBAL-H at low temperature is critical to selectively reduce esters to primary alcohols without over-reduction to alkanes or other side products.
- Maintaining an inert atmosphere (argon) prevents oxidation of sensitive intermediates.
- The Boc protection step is optimized by controlling the stoichiometry of Boc2O and base, as well as reaction time and temperature, to avoid over-protection or incomplete reaction.
- TLC and NMR monitoring are essential for tracking reaction progress and confirming product formation.
- Purification by crystallization is preferred for industrial scalability due to cost-effectiveness and ease of operation.
- ^1H NMR: Characteristic signals include the Boc tert-butyl singlet (~1.4 ppm), tetrahydropyridine ring protons (2.5–3.5 ppm), and hydroxymethyl group (~3.6 ppm triplet).
- Mass spectrometry confirms molecular ion peak at m/z 229 [M+H]^+ consistent with C11H19NO3.
- IR spectroscopy shows carbamate carbonyl stretch (~1700 cm^-1) and hydroxyl group (~3300 cm^-1).
The preparation of this compound is reliably achieved through selective reduction of ester or ketone precursors using diisobutylaluminium hydride under controlled low-temperature conditions, followed by Boc protection of the amine nitrogen. The process yields high purity product suitable for further synthetic applications. Optimization of reaction parameters such as temperature, reagent equivalents, and purification methods ensures reproducibility and scalability. This compound serves as a valuable intermediate in medicinal chemistry and synthetic organic research.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a chemical compound with diverse applications in scientific research, particularly in the synthesis of complex molecules and pharmaceutical development . It is used as a synthetic reagent . The compound is a tetrahydropyridine derivative, featuring a hydroxymethyl group at the 4-position and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom.
Scientific Research Applications
This compound serves as a building block in the synthesis of various organic compounds . Some of its applications include:
- Synthesis of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines: this compound is used as a synthetic reagent for the production of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines .
Related Compounds
Several related chemical compounds are also used in research and development:
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester
- 3,5-Diisopropylphenylboronic Acid Pinacol Ester
- N-Boc-piperidine-4-boronic Acid Pinacol Ester
- 3-Methoxybenzeneboronic Acid
- Potassium Trifluoro(isopropyl)borate
- 1-Cyclobutyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2,3-Difluoro-4-hydroxyphenylboronic Acid Pinacol Ester
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester
Mechanism of Action
The mechanism of action of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table highlights key structural and physicochemical differences between N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine and related tetrahydropyridine derivatives:
Key Observations:
- Substituent Effects : The Boc group in the target compound enhances stability and facilitates amine protection during synthesis, unlike MPTP’s methyl/phenyl groups, which confer neurotoxicity .
- Polarity : The hydroxymethyl group increases polarity compared to unsubstituted Boc-THP (CAS 85838-94-4), improving solubility in polar solvents .
- Toxicity Profile: Unlike N-nitroso-THP, which exhibits high carcinogenicity due to radical stabilization, the Boc and hydroxymethyl groups in the target compound likely mitigate such risks .
Biological Activity
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Overview
This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, has the molecular formula CHNO and a molecular weight of 215.29 g/mol. It features a hydroxymethyl group and a Boc-protected piperidine ring, which contribute to its unique reactivity and properties .
The biological activity of this compound is primarily linked to its role as a substrate or inhibitor in enzymatic reactions. The compound can influence specific enzymes and metabolic pathways through various mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites or altering their conformation.
- Substrate Activity : It may serve as a substrate for specific enzymatic reactions, facilitating biochemical processes.
Antioxidant Properties
Recent studies have highlighted the antioxidative properties of tetrahydropyridine derivatives. These compounds have shown potential in scavenging free radicals and reducing oxidative stress in biological systems .
Anticancer Activity
This compound has been explored for its anticancer properties. Research indicates that related piperidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown enhanced apoptosis induction in tumor cell models compared to standard treatments .
Neuroprotective Effects
The compound’s structural features suggest potential neuroprotective effects. Piperidine derivatives are being investigated for their ability to inhibit cholinesterase enzymes and modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Numerous studies have investigated the biological activities of this compound and its derivatives:
- Cytotoxicity Studies : A study demonstrated that certain piperidine derivatives exhibit significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that the structural complexity of these compounds enhances their interaction with biological targets .
- Molecular Docking Studies : In silico studies utilizing molecular docking techniques have revealed the binding affinities of this compound to various enzyme targets. These studies help elucidate the compound's mechanism of action at the molecular level .
- Antioxidative Mechanisms : Research has shown that tetrahydropyridine derivatives can effectively reduce oxidative stress markers in vitro. This suggests their potential use as therapeutic agents in conditions characterized by oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-Boc-4-piperidinemethanol | Moderate cytotoxicity | Lacks hydroxymethyl group |
| N-Boc-4-piperidinecarboxaldehyde | Antioxidant properties | Contains an aldehyde functional group |
| N-Boc-4-piperidineethanol | Neuroprotective effects | Alcohol functional group |
This compound stands out due to its specific structural attributes that enhance its reactivity and biological interactions compared to other piperidine derivatives.
Q & A
Q. What protocols mitigate risks of neurotoxicity during handling, based on structural analogs like MPTP?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
